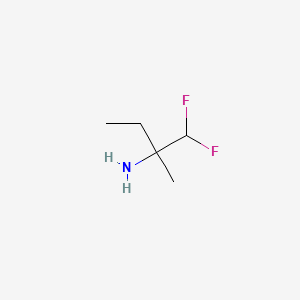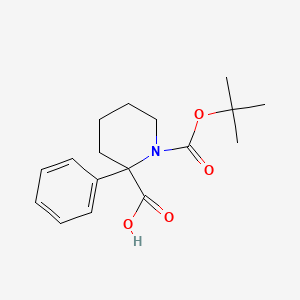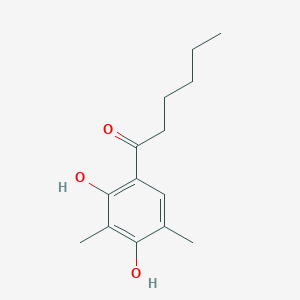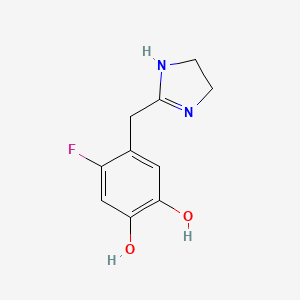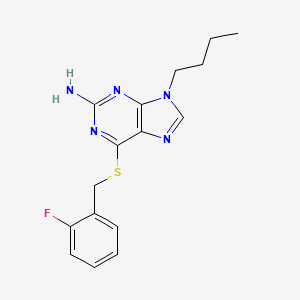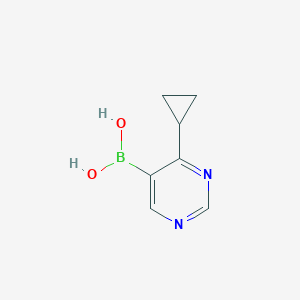
(4-Cyclopropylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic esters (from oxidation), and various substituted pyrimidines (from substitution reactions).
Aplicaciones Científicas De Investigación
(4-Cyclopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction . This complex facilitates the transfer of the boronic acid group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups, leading to various substitution and oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
Cyclopropylboronic Acid: Similar in structure but lacks the pyrimidine ring.
Pyrimidinylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness
(4-Cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrimidine ring This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions
Propiedades
Fórmula molecular |
C7H9BN2O2 |
|---|---|
Peso molecular |
163.97 g/mol |
Nombre IUPAC |
(4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5,11-12H,1-2H2 |
Clave InChI |
OXXOWWGOIFVKEG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CN=C1C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
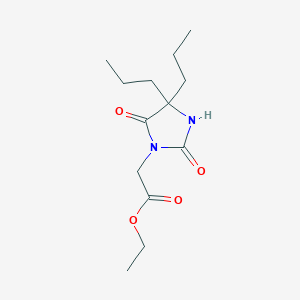
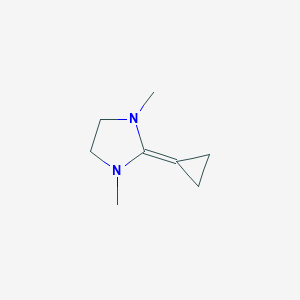
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
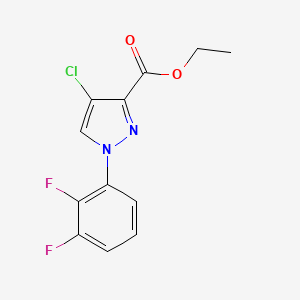

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
